![molecular formula C18H25N3O4S B603810 4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide CAS No. 326909-81-3](/img/structure/B603810.png)
4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide
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Description
The molecule “4-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide” is a complex organic compound . It contains a total of 38 bonds, including 22 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 2 ketones (aliphatic), 1 hydrazone, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The starting material, 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, is used to synthesize a series of derivatives . The crystal structures of some of these compounds have been determined using X-ray crystallography .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups and bonds . It contains a cyclohexylidene ring with two ketone groups, a hydrazone group, and a benzenesulfonamide group .Scientific Research Applications
Drug Bioavailability Enhancement
The conjugation of drugs with lipoamino acids (LAAs) can significantly improve drug bioavailability. This compound, due to its structural properties, can provide steric protection from enzymatic degradation, increase lipophilicity, and enhance passive membrane diffusion .
Solid-Phase Peptide Synthesis
In the field of peptide synthesis, this compound offers stability under both acidic and basic conditions. Its easy removal by hydrazine or hydroxylamine makes it a valuable asset in solid-phase methodologies, allowing for the synthesis of complex peptides .
Synthesis of Somatostatin Analogues
Somatostatin analogues have therapeutic potential in treating growth hormone disorders. The compound has been used in the synthesis of these analogues, showcasing its utility in medicinal chemistry .
Glycolipopeptide Construction
This compound has been utilized in the synthesis of glycolipopeptides by Fmoc-chemistry. Glycolipopeptides are significant in the study of cell membrane interactions and potential drug delivery systems .
Lipoamino Acid Conjugation
The compound serves as a precursor in the conjugation process with LAAs. This process is crucial for modifying the pharmacokinetic properties of drugs, making them more effective in their therapeutic roles .
Crystallography Studies
The compound’s structure allows for the formation of co-crystalline adducts, which are essential in crystallography studies to understand molecular interactions and stability .
properties
IUPAC Name |
N,N-diethyl-4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)diazenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-5-21(6-2)26(24,25)14-9-7-13(8-10-14)19-20-17-15(22)11-18(3,4)12-16(17)23/h7-10,22H,5-6,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBPHKHBSNJZGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(CC(CC2=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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